Sulfadimethoxine sodium, also known as Sulfadimethoxine sodium, is a sulfonamide antibiotic commonly used in veterinary medicine. [, ] It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. [] In scientific research, Sulfadimethoxine sodium serves as a valuable tool for studying bacterial resistance mechanisms, investigating microbial communities in various environments, and developing novel antimicrobial strategies.
Sulfadimethoxine sodium salt, with the chemical formula and CAS Number 1037-50-9, belongs to the class of sulfonamide antibiotics. It is derived from sulfadimethoxine, a compound that has been utilized in medical treatments for over 35 years, particularly in Russia where it remains available as an over-the-counter medication. The drug's mechanism targets the bacterial synthesis of folic acid from para-aminobenzoic acid, thereby disrupting essential metabolic processes necessary for bacterial survival .
The synthesis of sulfadimethoxine sodium salt typically involves the reaction of sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method allows for straightforward filtration and purification processes. The reaction can be summarized as follows:
This approach not only simplifies the synthesis but also enhances the yield of the desired sodium salt form .
The molecular structure of sulfadimethoxine sodium salt features a sulfonamide group attached to a pyrimidine ring, along with a sodium ion contributing to its solubility characteristics. Key structural details include:
The compound exhibits polar characteristics due to the presence of sulfonamide and methoxy groups, influencing its solubility and interaction with biological systems .
Sulfadimethoxine sodium salt participates in various chemical reactions typical of sulfonamide antibiotics. Key reactions include:
These reactions are crucial for understanding how sulfadimethoxine interacts with various biological targets and its metabolic pathways .
The primary mechanism of action of sulfadimethoxine sodium salt involves inhibition of bacterial folic acid synthesis. This process occurs through:
This inhibition leads to a decrease in nucleic acid synthesis within bacteria, ultimately resulting in bacterial cell death or growth inhibition .
Sulfadimethoxine sodium salt exhibits several physical and chemical properties that are significant for its application:
These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics within biological systems .
Sulfadimethoxine sodium salt has several scientific and medical applications:
Sulfadimethoxine sodium salt is the monosodium derivative of sulfadimethoxine, with the systematic IUPAC name sodium 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide. Its molecular formula is C12H13N4NaO4S, yielding a molecular weight of 332.33 g/mol [4] [8]. The compound features a sulfonamide group (-SO2NH-) linked to a 2,6-dimethoxy-4-pyrimidinyl moiety and an aniline ring (Figure 1). This structure enables both hydrogen bonding and ionic interactions, contributing to its antibiotic properties [3] [9].
Table 1: Nomenclature and Identifiers of Sulfadimethoxine Sodium Salt
Property | Value |
---|---|
CAS Registry Number | 1037-50-9 |
Synonyms | Sodium sulfadimethoxine; Sulphadimethoxine sodium; Sulfadimethoxine sodium salt |
Empirical Formula | C12H13N4NaO4S |
Key Functional Groups | Sulfonamide, pyrimidine, dimethoxy, aniline |
UNII Identifier | 49DG2B481W |
The sodium salt form significantly enhances water solubility (343 mg/L for the parent compound vs. 250 mg/mL for the salt) due to ionization of the sulfonamide group, facilitating its use in aqueous formulations [4] [7]. Crystalline structure analyses reveal coordination between silver ions and sulfadimethoxine’s sulfonamide nitrogen in metal complexes, underscoring its versatile chemistry [9].
Sulfadimethoxine emerged during the "sulfa craze" post-1935, following Gerhard Domagk’s discovery of the antibacterial prontosil (the first sulfonamide). The 1938 U.S. Federal Food, Drug, and Cosmetic Act, enacted after the sulfanilamide elixir tragedy, mandated safety verification for new drugs [5]. While initially explored for human use, sulfadimethoxine was withdrawn from the U.S. human market due to safety concerns but gained veterinary approval [3] [6].
Its development addressed the need for long-acting sulfonamides with favorable pharmacokinetics. Sulfadimethoxine’s high protein binding (98%) and slow renal clearance enabled sustained blood levels with low dosing frequency [6]. By the 1960s, it became a cornerstone for treating bovine respiratory disease, poultry coccidiosis, and soft-tissue infections in companion animals [5] [6]. Notably, it remains one of few sulfonamides approved for lactating dairy cattle, reflecting its safety profile in production animals [6].
Table 2: Key Historical Milestones in Veterinary Use
Year | Development |
---|---|
1948 | Introduction of sulfaquinoxaline for poultry coccidiosis |
1960s | Adoption of sulfadimethoxine for bovine respiratory disease and canine infections |
2020 | EMA categorizes sulfonamide-trimethoprim combinations as first-line veterinary antimicrobials |
Formulation innovations, particularly the sodium salt for water-soluble preparations, expanded its use in livestock drinking water systems [5] [7]. Combined later with diaminopyrimidines (e.g., ormetoprim), it became a "potentiated sulfonamide" with enhanced efficacy [6].
Sulfadimethoxine sodium salt is classified as a sulfonamide antimicrobial within the broader category of dihydropteroate synthase (DHPS) inhibitors. It acts bacteriostatically by competitively inhibiting bacterial DHPS, which catalyzes the incorporation of para-aminobenzoic acid (PABA) into dihydropteroate—a precursor of tetrahydrofolate [3] [6]. Folate is essential for nucleotide synthesis; thus, its depletion halts microbial DNA replication [6] [9].
The drug exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pasteurella spp.), and protozoa like Eimeria (coccidiosis) [3] [6]. Synergy with diaminopyrimidines (e.g., ormetoprim) arises from sequential blockade: trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in folate synthesis. Despite an optimal 20:1 sulfadimethoxine:ormetoprim ratio, commercial formulations use 5:1 ratios for stability and bioavailability [6].
Pharmacokinetically, the sodium salt ensures rapid absorption and extensive tissue distribution. Unique species differences exist: dogs excrete primarily unchanged drug due to deficient acetylation, while other species form hepatically acetylated metabolites [6] [8]. High plasma protein binding (96–98%) prolongs its half-life (13.1 hours in dogs; 38–40 hours in humans), enabling once-daily dosing [3] [6]. Its renal solubility prevents crystalluria—a common issue with earlier sulfonamides—further solidifying its veterinary utility [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7